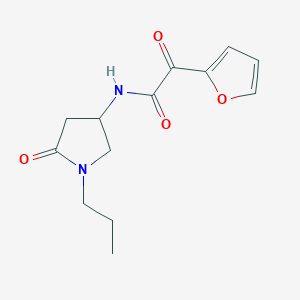![molecular formula C17H27FN2O B3810234 3-[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]amino]-2,2-dimethylpropan-1-ol](/img/structure/B3810234.png)
3-[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]amino]-2,2-dimethylpropan-1-ol
Descripción general
Descripción
3-[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]amino]-2,2-dimethylpropan-1-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Métodos De Preparación
The synthesis of 3-[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]amino]-2,2-dimethylpropan-1-ol involves several steps. One common synthetic route includes the reaction of 2-fluorobenzyl chloride with piperidine to form 1-[(2-fluorophenyl)methyl]piperidine. This intermediate is then reacted with 3-amino-2,2-dimethylpropan-1-ol under suitable conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
3-[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]amino]-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Aplicaciones Científicas De Investigación
3-[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]amino]-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in treating neurological disorders due to its interaction with specific receptors in the brain.
Mecanismo De Acción
The mechanism of action of 3-[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]amino]-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and influencing neuronal activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect pathways related to pain perception and mood regulation .
Comparación Con Compuestos Similares
Similar compounds to 3-[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]amino]-2,2-dimethylpropan-1-ol include other piperidine derivatives such as:
- 1-[(4-Fluorophenyl)methyl]piperidine
- 1-[(3,4-Dichlorobenzyl)piperidine
- 1-[(4-Bromobenzyl)piperidine
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of the 2-fluorophenyl group in this compound contributes to its unique pharmacological profile and potential therapeutic applications .
Propiedades
IUPAC Name |
3-[[1-[(2-fluorophenyl)methyl]piperidin-3-yl]amino]-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN2O/c1-17(2,13-21)12-19-15-7-5-9-20(11-15)10-14-6-3-4-8-16(14)18/h3-4,6,8,15,19,21H,5,7,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYWGZKXYWYJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCCN(C1)CC2=CC=CC=C2F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(cyclohexylacetyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B3810154.png)
![6-phenyl-N-[(1R*,2S*)-2-phenylcyclopropyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3810156.png)
![(2E)-N-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(2-furyl)-N,2-dimethylprop-2-en-1-amine](/img/structure/B3810164.png)
![4-[4-(4-morpholinylmethyl)-1H-1,2,3-triazol-1-yl]-N-[(1S)-1-phenylethyl]-1-piperidinecarboxamide trifluoroacetate](/img/structure/B3810169.png)
![2-{1-(cyclohexylmethyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B3810171.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxy-2-hydroxypropyl)-5-methoxybenzamide](/img/structure/B3810193.png)
![3-{5-[4-(methylsulfonyl)phenyl]-4-phenyl-1H-imidazol-1-yl}propan-1-ol](/img/structure/B3810209.png)

![methyl 5-(2,3-dihydro-1H-inden-1-ylacetyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3810220.png)
![4-N-methyl-4-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3810228.png)
![2-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3810231.png)
![2-{1-(2-ethoxybenzyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3810242.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]propanamide](/img/structure/B3810246.png)
